Cirsimarin
Overview
Description
Mechanism of Action
Cirsimarin, a flavonoid isolated from Microtea debilis, has been recognized for its potent antilipogenic effects . This article provides a comprehensive overview of this compound’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
this compound primarily targets the adenosine-A1 and adenosine-A2 receptors . These receptors play a crucial role in various physiological processes, including inflammation, neurotransmission, and regulation of heart rate and blood pressure .
Mode of Action
this compound functions as an antagonist to the adenosine-A1 receptor and inhibits the binding of adenosine to the adenosine-A2 receptor . It also exhibits inhibitory effects on phosphodiesterase , an enzyme involved in the breakdown of cyclic nucleotides, thus influencing intracellular levels of cyclic AMP and cyclic GMP .
Biochemical Pathways
The antagonistic action of this compound on adenosine receptors disrupts the normal signaling pathways of adenosine, leading to changes in heart rate and blood pressure . Additionally, its inhibitory effect on phosphodiesterase alters the levels of cyclic nucleotides, affecting various cellular processes .
Result of Action
this compound exerts potent antilipogenic effects, decreasing fat deposition in mice intra-abdominal adipose tissue . It reduces adipose cell diameter, resulting in a decrease in adipose cell volume . Furthermore, it has been shown to suppress the JAK/STAT and IRF-3 signaling pathway in LPS-stimulated RAW 264.7 macrophages .
Biochemical Analysis
Biochemical Properties
Cirsimarin interacts with various enzymes and proteins in biochemical reactions. It has been shown to exert a strong antilipogenic effect, decreasing adipose tissue deposition in mice . This effect is achieved through the inhibition of lipogenic activity in isolated adipocytes . The inhibitory concentration 50% of this compound on lipogenic activity in isolated adipocytes was found to be 1.28±0.04 mM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It decreases fat deposition in mice intra-abdominal adipose tissue . This decrease in intra-abdominal white adipose tissue (WAT) accretion is due to a decrease in adipose cell diameter, resulting in a decrease in adipose cell volume . This compound also shows a strong antilipogenic activity, which may be the critical aspect of its effects on fat accretion in mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of Janus kinase (JAK)/signal transducer and activator of transcriptions (STATs) and p38 mitogen-activated protein kinase (MAPK), and nuclear translocation of interferon regulatory factor (IRF)-3 . These interactions suggest that this compound may act as a promising therapeutic against inflammatory diseases by suppressing the JAK/STAT and IRF-3 signaling pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The extraction efficiency of this compound from Cirsium japonicum var. maackii was found to be influenced by sample material ratio, solvent concentration, extraction time, solid-to-solvent ratio, and number of extractions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice treated with 25 or 50 mg kg–1 per day this compound showed a decrease in retroperitoneal and epididymal fat pad weights compared with controls . This suggests that this compound could be a potential candidate for the treatment of obesity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to inhibit the binding of [3 H]5′-N-ethylcarboxamidoadenosine ([3 H]NECA) to adenosine-A 2 receptors in rat striatum . This suggests that this compound may play a role in adenosine metabolism .
Transport and Distribution
After oral administration of this compound, the compound could not be detected in either plasma or urine, but the presence of cirsimaritin was established . This suggests that this compound may be metabolized into cirsimaritin in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cirsimarin can be extracted from plant sources using optimized extraction methods. For instance, the extraction from Cirsium japonicum involves using 70% ethanol as the solvent, with an extraction time of 4 hours and a solid-to-solvent ratio of 1:20 . The process is designed to maximize the yield of this compound along with other flavonoids like hispidulin and cirsimaritin .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Cirsimarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Cirsimarin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Investigated for its role in cellular processes, such as lipogenesis and lipolysis.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Comparison with Similar Compounds
Similar Compounds
Cirsimarin is structurally similar to other flavonoids such as:
Cirsimaritin: Another flavonoid glycoside with similar biological activities.
Hispidulin: Known for its anticancer and hepatoprotective properties.
Cirsitakaoside: Shares structural similarities and exhibits comparable biological effects.
Uniqueness
This compound’s unique combination of antilipogenic, antioxidant, and anti-inflammatory properties sets it apart from other flavonoids. Its ability to act on multiple molecular targets, including adenosine receptors and phosphodiesterase, enhances its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJLKUBHXTIGH-FZFRBNDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926633 | |
Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13020-19-4 | |
Record name | Cirsimarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13020-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cirsimarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cirsimarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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